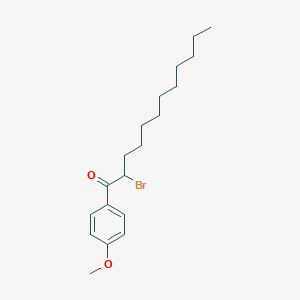
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is an organic compound with the molecular formula C19H29BrO2 and a molecular weight of 369.34 g/mol . This compound is characterized by the presence of a bromine atom at the second position of the dodecanone chain and a methoxyphenyl group at the first position. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one typically involves the bromination of 1-(4-methoxyphenyl)dodecan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors with precise temperature and pressure controls. The raw materials, including 1-(4-methoxyphenyl)dodecan-1-one and bromine, are fed into the reactor, and the reaction is monitored to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Oxidation: Potassium permanganate in acidic medium at elevated temperatures.
Major Products Formed:
Substitution: 2-Hydroxy-1-(4-methoxyphenyl)dodecan-1-one.
Reduction: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-ol.
Oxidation: 2-Bromo-1-(4-methoxyphenyl)dodecanoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-methoxyphenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activities. The methoxyphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1-(4-hydroxyphenyl)dodecan-1-one
- 2-Bromo-1-(4-methylphenyl)dodecan-1-one
- 2-Bromo-1-(4-chlorophenyl)dodecan-1-one
Comparison: 2-Bromo-1-(4-methoxyphenyl)dodecan-1-one is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents on the phenyl ring. The methoxy group also enhances the compound’s solubility in organic solvents, making it more versatile for various applications .
Eigenschaften
CAS-Nummer |
63424-84-0 |
|---|---|
Molekularformel |
C19H29BrO2 |
Molekulargewicht |
369.3 g/mol |
IUPAC-Name |
2-bromo-1-(4-methoxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H29BrO2/c1-3-4-5-6-7-8-9-10-11-18(20)19(21)16-12-14-17(22-2)15-13-16/h12-15,18H,3-11H2,1-2H3 |
InChI-Schlüssel |
MSIVIFTUPKEESP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)C1=CC=C(C=C1)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



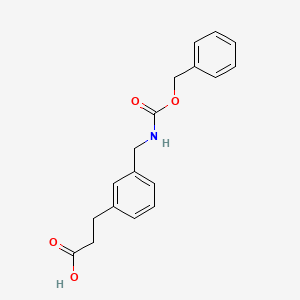

![4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13088897.png)
![9-benzyl-7-chloro-6-fluoroisoxazolo[3,4-b]quinoline-3,4(1H,9H)-dione](/img/structure/B13088902.png)
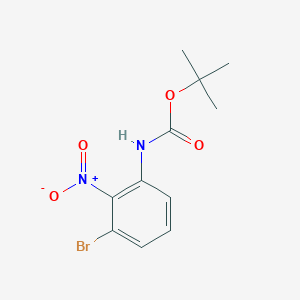
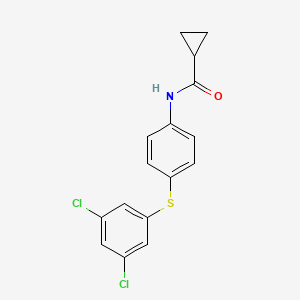
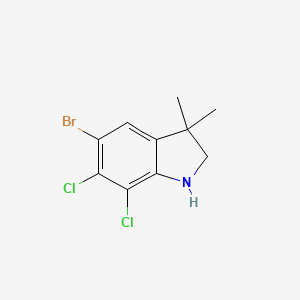
![Ethyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13088913.png)
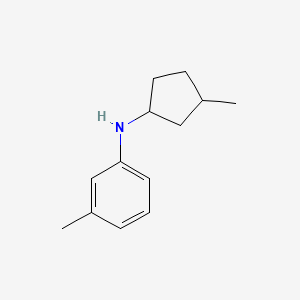
![1-Chloro-3-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13088923.png)
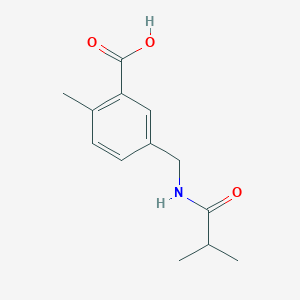
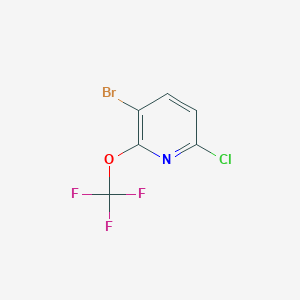
![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13088935.png)
